

## Section 1: Safety Data and Hazard Information

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### Compound of Interest

Compound Name: 13,14-Dihydro PGE1-d4

Cat. No.: B15572245

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The following information is derived from the Safety Data Sheet (SDS) for **13,14-Dihydro PGE1-d4**. It is crucial to handle this compound in a laboratory setting with appropriate safety precautions.

### Hazard Identification

- GHS Classification: Based on available data, this compound is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
- Potential Health Effects:
  - Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.
  - Skin Contact: May be harmful if absorbed through the skin. May cause skin irritation.
  - Eye Contact: May cause eye irritation.
  - Ingestion: May be harmful if swallowed.
- Signal Word: Not applicable.
- Hazard Statements: Not applicable.

### First-Aid Measures

- If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
- In Case of Eye Contact: Flush eyes with water as a precaution.
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

## Handling and Storage

- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
- Storage: Store at -20°C.<sup>[1]</sup> Keep container tightly closed in a dry and well-ventilated place. The product has a stability of  $\geq 2$  years at this temperature.<sup>[1]</sup>

## Section 2: Chemical and Physical Properties

The properties of **13,14-Dihydro PGE1-d4** are summarized below. Data for the non-deuterated form, 13,14-dihydro PGE1, is also provided for comparison where available.

Property	13,14-Dihydro PGE1-d4	13,14-dihydro PGE1
Formal Name	9-oxo-11 $\alpha$ ,15S-dihydroxy-prostan-1-oic-3,3,4,4-d4 acid[1]	9-oxo-11 $\alpha$ ,15S-dihydroxy-prostan-1-oic acid[2]
Synonyms	13,14-dh PGE1-d4, Prostaglandin E0-D4[1]	PGE0, 13,14-dihydro PGE1[2]
CAS Number	Not available	19313-28-1[2]
Molecular Formula	C20H32D4O5[1]	C20H36O5[2]
Molecular Weight	360.5 g/mol [1]	356.5 g/mol [2]
Purity	$\geq 99\%$ deuterated forms (d1-d4)[1]	$\geq 98\%$ [2]
Formulation	A solution in methyl acetate[1]	A solution in methyl acetate[2]
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1]	DMF: >100 mg/ml, DMSO: >50 mg/ml, Ethanol: >50 mg/ml, PBS (pH 7.2): >1.6 mg/ml[2]
SMILES	CCCCC--INVALID-LINK--CC--INVALID-LINK----INVALID-LINK--CC1=O[1]	O=C1--INVALID-LINK----INVALID-LINK--CCCC">C@@H--INVALID-LINK--C1[2]
InChI	InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1/i5D2,8D2[1]	InChI=1S/C21H38O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h16-18,20,22,24H,3-15H2,1-2H3/t16-,17+,18+,20+/m0/s1[2]

## Section 3: Biological Activity and Applications

**13,14-Dihydro PGE1-d4** is primarily intended for use as an internal standard for the quantification of 13,14-dihydro PGE1 by gas chromatography-mass spectrometry (GC-MS) or

liquid chromatography-mass spectrometry (LC-MS).[1] Its parent compound, 13,14-dihydro PGE1, is a biologically active metabolite of PGE1 and exhibits several notable biological effects.[2]

## Inhibition of Platelet Aggregation

13,14-dihydro PGE1 is an inhibitor of ADP-induced platelet aggregation.[2] It shows potent activity in both human platelet-rich plasma and washed platelets, with IC50 values of 31 nM and 21 nM, respectively.[1][2] This makes it slightly more potent than its parent compound, PGE1, which has an IC50 of 40 nM for the same process.[1][2]

## Activation of Adenylate Cyclase

13,14-dihydro PGE1 is known to activate adenylate cyclase in NCB-20 hybrid cells with a Kact value of 668 nM.[1][2] This activity suggests its role in cellular signaling pathways mediated by G-protein coupled receptors.

## Section 4: Experimental Protocols and Methodologies

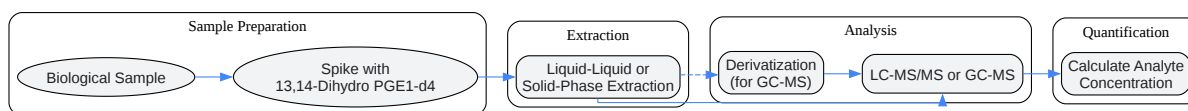
### Quantification of 13,14-dihydro PGE1 using 13,14-Dihydro PGE1-d4 as an Internal Standard

The primary application of **13,14-Dihydro PGE1-d4** is as an internal standard in mass spectrometry-based quantification. A general workflow for such an experiment is as follows:

- **Sample Preparation:** Biological samples (e.g., plasma, cell lysates) are collected. A known amount of **13,14-Dihydro PGE1-d4** is spiked into each sample.
- **Extraction:** Prostaglandins are extracted from the biological matrix, typically using liquid-liquid extraction or solid-phase extraction.
- **Derivatization (for GC-MS):** If using GC-MS, the extracted prostaglandins are often derivatized to increase their volatility and thermal stability.
- **LC-MS/MS or GC-MS Analysis:** The prepared samples are injected into the LC-MS/MS or GC-MS system. The instrument is set to monitor specific parent-to-daughter ion transitions

for both the analyte (13,14-dihydro PGE1) and the internal standard (**13,14-Dihydro PGE1-d4**).

- Quantification: The concentration of 13,14-dihydro PGE1 in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

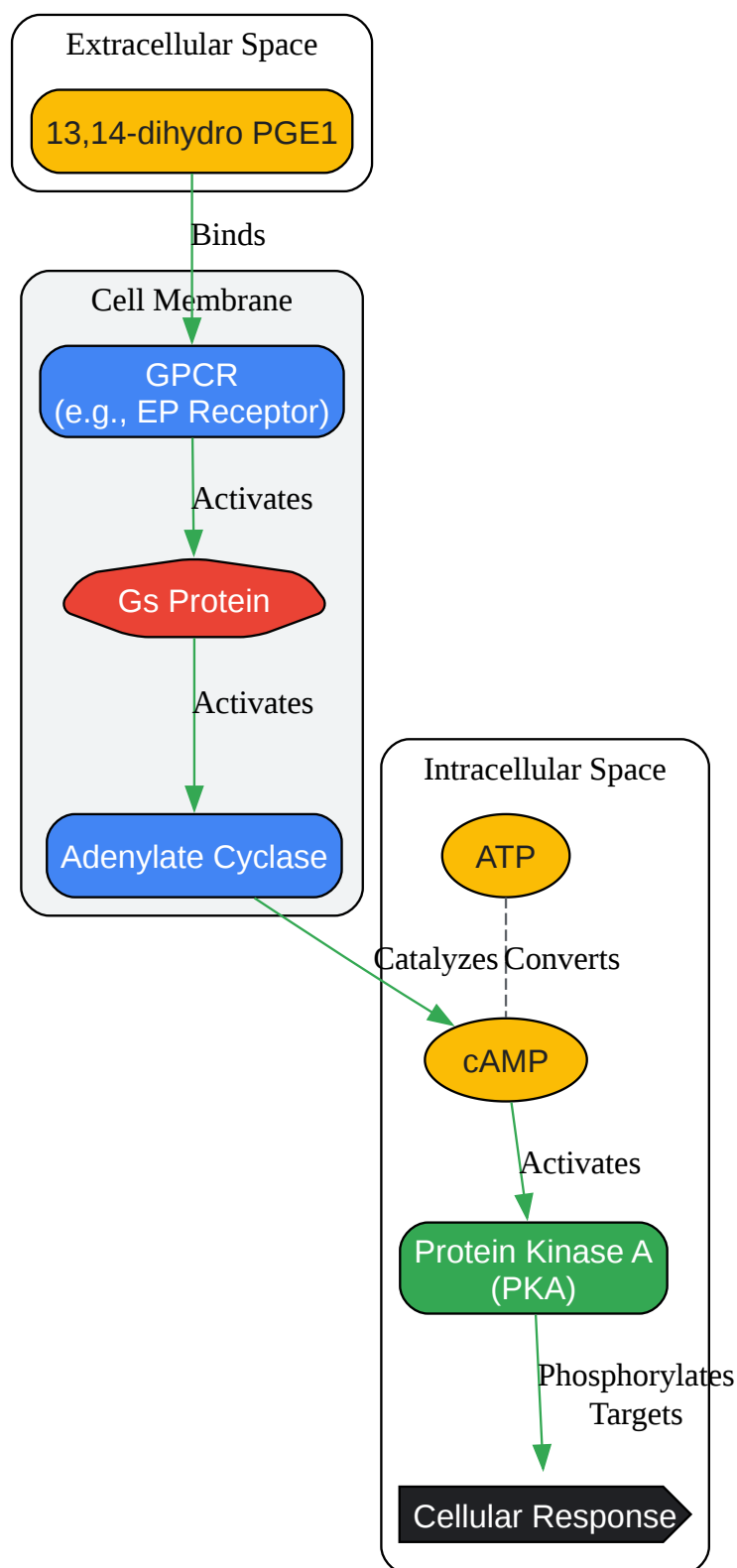


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Workflow for Quantification using an Internal Standard

## Section 5: Signaling Pathway

The activation of adenylate cyclase by 13,14-dihydro PGE1 suggests that it acts through a G-protein coupled receptor (GPCR), likely a prostaglandin E receptor (EP receptor). This interaction initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger in many cellular processes.



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Proposed Signaling Pathway of 13,14-dihydro PGE1

## Section 6: Cited Research

The biological activities described in this guide are supported by the following research:

- Kobzar, G., Mardla, V., Järving, I., et al. Comparison of the inhibitory effect of E-prostaglandins in human and rabbit platelet-rich plasma and washed platelets. *Comp. Biochem. Physiol.* 106(2), 489-494 (1993).[1]
- Kobzar, G., Mardla, V., Järving, I., et al. Antiaggregating potency of E-type prostaglandins in human and rabbit platelets. *Proc. Estonian Acad. Sci. Chem.* 40(N3), 179-180 (1991).[1]
- Blair, I.A., Hensby, C.N., and MacDermot, J. Prostacyclin-dependent activation of adenylate cyclase in a neuronal somatic cell hybrid: Prostanoid structure-activity relationships. *Br. J. Pharmac.* 69(3), 519-525 (1980).[1]

These publications provide the foundational data for the potent anti-aggregating effects of 13,14-dihydro PGE1 and its ability to activate adenylate cyclase. Researchers are encouraged to consult these primary sources for detailed experimental methodologies.

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## References

- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
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